molecular formula C25H14Br2O B2989053 2',7'-Dibromospiro[fluorene-9,9'-xanthene] CAS No. 1346002-88-7

2',7'-Dibromospiro[fluorene-9,9'-xanthene]

Cat. No.: B2989053
CAS No.: 1346002-88-7
M. Wt: 490.194
InChI Key: PJLHVYGIYQIGDV-UHFFFAOYSA-N
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Description

2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H14Br2O and a molecular weight of 490.19 g/mol . This compound is characterized by its unique spiro structure, which includes both fluorene and xanthene moieties. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] typically involves the bromination of spiro[fluorene-9,9’-xanthene]. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2’ and 7’ positions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is unique due to its spiro structure, which combines both fluorene and xanthene moieties. This unique structure imparts distinct electronic and optical properties, making it valuable in various scientific research applications. The presence of bromine atoms at specific positions also allows for selective functionalization, further enhancing its utility in chemical synthesis and material science .

Properties

IUPAC Name

2',7'-dibromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2O/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLHVYGIYQIGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)OC6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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